molecular formula C21H15F2NO4 B2697658 Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate CAS No. 866020-24-8

Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate

Cat. No.: B2697658
CAS No.: 866020-24-8
M. Wt: 383.351
InChI Key: PQNKONFLAMZOJR-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is a synthetic organic compound with the molecular formula C21H15F2NO4 It is characterized by the presence of a methyl ester group, a difluorobenzoyl group, and an aminophenoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate typically involves a multi-step process:

    Formation of 2,4-Difluorobenzoyl Chloride: This step involves the reaction of 2,4-difluorobenzoic acid with thionyl chloride (SOCl2) to form 2,4-difluorobenzoyl chloride.

    Amination Reaction: The 2,4-difluorobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base such as triethylamine (TEA) to form 4-[(2,4-difluorobenzoyl)amino]phenol.

    Esterification: Finally, the 4-[(2,4-difluorobenzoyl)amino]phenol is reacted with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amino groups.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorobenzoyl group may enhance binding affinity through halogen bonding, while the aminophenoxy linkage could facilitate hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluorobenzoate
  • 4-[(2,4-Difluorobenzoyl)amino]phenol
  • Methyl 2-bromobenzoate

Uniqueness

Methyl 2-{4-[(2,4-difluorobenzoyl)amino]phenoxy}benzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic regions, enhancing its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-[4-[(2,4-difluorobenzoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2NO4/c1-27-21(26)17-4-2-3-5-19(17)28-15-9-7-14(8-10-15)24-20(25)16-11-6-13(22)12-18(16)23/h2-12H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNKONFLAMZOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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